molecular formula C16H17KN2O4S B1662830 Penicillin G potassium CAS No. 113-98-4

Penicillin G potassium

Cat. No. B1662830
CAS RN: 113-98-4
M. Wt: 372.5 g/mol
InChI Key: IYNDLOXRXUOGIU-LQDWTQKMSA-M
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Description

Penicillin G potassium is a fast-acting antibiotic that fights bacteria in your body . It is used to treat many different types of severe infections, including strep and staph infections, diphtheria, meningitis, gonorrhea, and syphilis . It is also used to prevent infections of the heart valves in people with certain heart conditions who need to have dental work or surgery .


Synthesis Analysis

A cascade reaction combining the enzymatic hydrolysis of Penicillin G potassium salt (PGK) with the kinetically controlled enzymatic coupling of in situ formed 6-aminopenicillanic acid (6-APA) with p-hydroxyphenylglycine methyl ester (D-HPGM) to give amoxicillin as the final product by using a single enzyme has been demonstrated successfully .


Molecular Structure Analysis

The molecular formula of Penicillin G potassium is C16H17KN2O4S . It has a molecular weight of 372.48 . The structure of Penicillin G potassium depends more on the local environment than on the nature of substitution in the side chain .


Chemical Reactions Analysis

Penicillin G potassium and several of its decomposition products can be separated using a high-pressure liquid chromatographic technique . The method utilized a buffered acetonitrile-phosphate mobile phase on a reversed-phase Cla column .


Physical And Chemical Properties Analysis

Penicillin G potassium is a colorless or white crystal, or a white crystalline powder which is odorless, or practically so, and moderately hygroscopic . It is very soluble in water .

Scientific Research Applications

  • Treatment of Minor Recurrent Aphthous Ulceration : A study conducted in a Chinese cohort demonstrated that Penicillin G potassium troches were effective in reducing the size and alleviating the pain of minor recurrent aphthous ulcerations (MiRAU). This topical application showed significant results with few adverse effects, suggesting an alternative therapeutic use of the drug in dental and oral health (Zhou et al., 2010).

  • Impact on Wound Healing : Research exploring the potential effects of Penicillin G potassium on wound healing found no evidence that the dosages typically used in clinical settings interfere with wound strength. This indicates that Penicillin G potassium's use in wound management does not pose a risk to the healing process (Pohl & Hunt, 1970).

  • Pharmacokinetics in Animal Health : Studies have examined the pharmacokinetics of Penicillin G potassium in animals, such as pigs, under different health conditions. One such study evaluated its behavior in both healthy and Streptococcus-suis-infected pigs, revealing alterations in drug concentration and distribution in diseased animals compared to healthy ones (Zeng & Fung, 1990).

  • Effect on Electroretinogram in Rabbits : Research on the impact of Penicillin G potassium on the in-vitro electroretinogram (ERG) of albino rabbits showed that certain doses of the drug selectively suppress certain components of the ERG, providing insight into its potential effects on ocular physiology (Kawasaki et al., 1987).

  • Influence on Intestinal Motility in Horses : A study evaluating the effects of intravenous administration of Penicillin G potassium on the myoelectric activity of the horse intestine found that it stimulates defecation and myoelectric activity in the cecum and pelvic flexure. This suggests a potential role in managing intestinal motility issues in veterinary medicine (Roussel et al., 2003).

Safety And Hazards

Penicillin G potassium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause temporary diarrhea, nausea, heartburn, and itchiness of the anus .

Future Directions

Penicillin G Potassium for Injection, USP should be administered by intravenous infusion . The usual dose recommendations are as follows: Adult patients - Because of its short half-life, high doses (above 10 million units) should be administered slowly because of the potential adverse effects of electrolyte imbalance from the potassium content of the penicillin .

properties

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNDLOXRXUOGIU-LQDWTQKMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-33-6 (Parent)
Record name Penicillin G potassium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045106
Record name Penicillin G potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillin G potassium

CAS RN

113-98-4
Record name Penicillin G potassium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Penicillin G potassium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN G POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL775ZTH4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,570
Citations
AJ Roussel, RN Hooper, ND Cohen… - American journal of …, 2003 - Am Vet Med Assoc
Objective —To evaluate effects of IV administration of penicillin G potassium (KPEN) or potassium chloride (KCl) on defecation and myoelectric activity of the cecum and pelvic flexure of …
Number of citations: 26 avmajournals.avma.org
MS Chang, HT Shin, OK Su, SH Lee - Korean Journal of Clinical …, 1999 - koreascience.kr
… The stability of penicillin G potassium injection after … The concentrations and pHs of penicillin G potassium 500,000 U/ml injection … In conclusion, the penicillin G potassium 500,000U/ml …
Number of citations: 2 koreascience.kr
ML Stiles, LV Allen Jr - American journal of health-system …, 1997 - academic.oup.com
… buffer; and for penicillin G potassium and penicillin G sodium, a … mL/min for oxacillin, penicillin G potassium, and penicillin G … Nafcillin sodium, oxacillin sodium, penicillin G potassium, …
Number of citations: 16 academic.oup.com
M Bešter-Rogač, M Bončina… - The Journal of …, 2007 - ACS Publications
… Benzylpenicillin potassium salt (penicillin G potassium salt, ≥98.0%) and benzylpenicillin sodium salt (penicillin G sodium salt, ≥98.0%) were purchased from Fluka, while …
Number of citations: 7 pubs.acs.org
MH Sorouraddin, M Iranifam, A Naseri… - …, 2011 - Wiley Online Library
A highly selective and simple chemiluminescence (CL) method for determination of penicillin G potassium (PGK) was developed. In the proposed method, CL was elicited from PGK …
S Deng, X Ma, E Su, D Wei - Journal of Biotechnology, 2016 - Elsevier
… First, bulk penicillin G potassium (PGK) is hydrolyzed into 6-aminopenicillianic acid (6-APA) and side-product phenylacetic acid (PAA) by immobilized penicillin G acylase (PGA: EC 3.5.…
Number of citations: 21 www.sciencedirect.com
CE Uboh, LR Soma, Y Luo, E McNamara… - American journal of …, 2000 - Am Vet Med Assoc
… penicillin G potassium. Plasma penicillin G concentration 24 hours after administration of penicillin G potassium … obtained after administration of penicillin G potassium and PH (1 hour). …
Number of citations: 34 avmajournals.avma.org
W Cao, JH Yang, CX Sun, ZJ Zhang… - … : The journal of …, 2005 - Wiley Online Library
… of the systems with or without penicillin G potassium. The maximum of CL difference (∆ICL) between the systems with and without penicillin G potassium is obtained when formaldehyde …
JM Blaha, AM Knevel, SL Hem - Journal of Pharmaceutical …, 1975 - Wiley Online Library
… penicillin G potassium from five of its degradation products was developed. The retention times were: penicillin G potassium, 17.5 … Keyphrases 0 Penicillin G potassium and degradation …
Number of citations: 46 onlinelibrary.wiley.com
LL Du, Q Wu, CX Chen, BK Liu, XF Lin - Journal of Molecular Catalysis B …, 2009 - Elsevier
A two-step, one-pot synthesis of ampicillin from penicillin G potassium salt (PGK) in … It is the first report about the synthesis of ampicillin from penicillin G potassium salt in one-pot …
Number of citations: 25 www.sciencedirect.com

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